molecular formula C19H18F3N3O3 B6086864 3-NITRO-N-[2-PIPERIDINO-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

3-NITRO-N-[2-PIPERIDINO-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

Cat. No.: B6086864
M. Wt: 393.4 g/mol
InChI Key: HBHUACMPIHVSNT-UHFFFAOYSA-N
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Description

3-Nitro-N-[2-piperidino-5-(trifluoromethyl)phenyl]benzamide is an organic compound that features a nitro group, a piperidine ring, and a trifluoromethyl group attached to a benzamide structure

Properties

IUPAC Name

3-nitro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-8-17(24-9-2-1-3-10-24)16(12-14)23-18(26)13-5-4-6-15(11-13)25(27)28/h4-8,11-12H,1-3,9-10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHUACMPIHVSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-piperidino-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Piperidine Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the piperidine moiety.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-[2-piperidino-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

    Trifluoromethylation: The trifluoromethyl group can be involved in radical reactions, where it can be transferred to other molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Radical Reactions: Formation of trifluoromethylated products.

Scientific Research Applications

3-Nitro-N-[2-piperidino-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-piperidino-5-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperidine ring and trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 2-Methyl-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

3-Nitro-N-[2-piperidino-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the piperidine ring, which can significantly alter its chemical and biological properties compared to other similar compounds. The trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.

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